molecular formula C20H23N7O2 B2925313 6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide CAS No. 2309778-99-0

6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide

Cat. No.: B2925313
CAS No.: 2309778-99-0
M. Wt: 393.451
InChI Key: VDIHOFXNBYETSL-UHFFFAOYSA-N
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Description

6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Chemical Properties

A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized to evaluate their potential in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, with significant findings towards anti-asthmatic applications (Kuwahara et al., 1997). Additionally, the synthesis of eosinophil infiltration inhibitors showcasing antihistaminic activity highlighted the pharmaceutical potential of [1,2,4]triazolo[1,5-b]pyridazines in addressing allergic conditions (Gyoten et al., 2003).

Anticancer and Antiproliferative Effects

Heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety were explored for their anticancer properties, demonstrating moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer (El-Gendy et al., 2003). Another study synthesized [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which in their ester form, inhibited the proliferation of endothelial and tumor cells, indicating a potential for antiproliferative applications (Ilić et al., 2011).

Antimicrobial Activities

The synthesis of new heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione revealed some derivatives with significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, showcasing the broad spectrum of potential therapeutic applications (El-Salam et al., 2013).

Properties

IUPAC Name

6-cyclopentyloxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-25(15-11-26(12-15)18-8-7-17-23-22-13-27(17)24-18)20(28)14-6-9-19(21-10-14)29-16-4-2-3-5-16/h6-10,13,15-16H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIHOFXNBYETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN=C(C=C4)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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